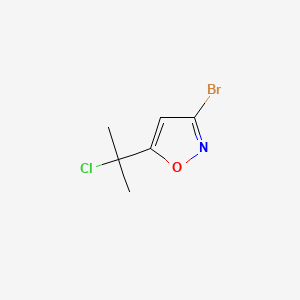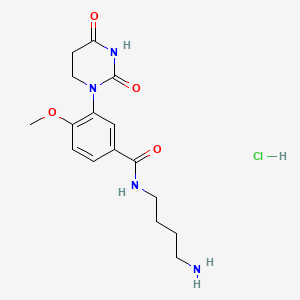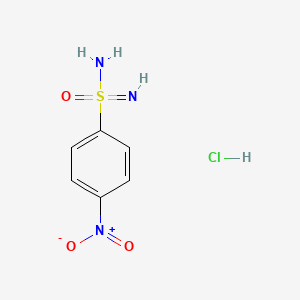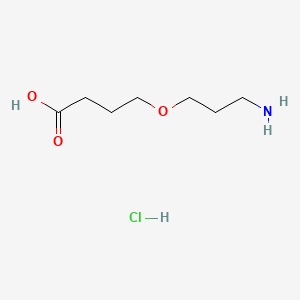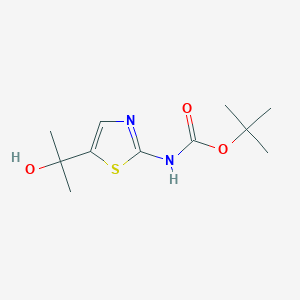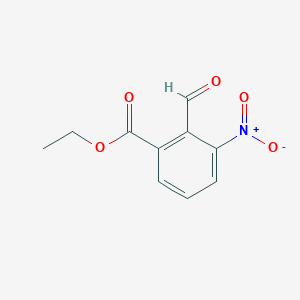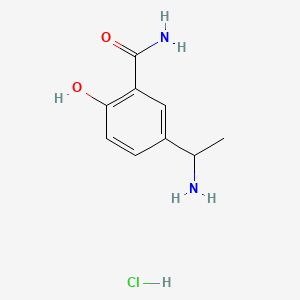
5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride: is a chemical compound that features a benzamide core with an aminoethyl and hydroxy group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid.
Amidation: The 2-hydroxybenzoic acid is converted to 2-hydroxybenzamide through an amidation reaction using ammonia or an amine derivative.
Alkylation: The 2-hydroxybenzamide is then subjected to alkylation with an appropriate alkyl halide, such as 1-chloroethane, to introduce the aminoethyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to ensure high yield and purity. The process would be similar to the laboratory synthesis but scaled up with considerations for cost, efficiency, and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form a quinone derivative.
Reduction: The compound can be reduced to modify the aminoethyl group, potentially forming an ethyl group.
Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Ethyl-substituted benzamide.
Substitution: Various substituted benzamides depending on the reagents used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride can be used as an intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
This compound may serve as a building block for the synthesis of biologically active molecules, including potential pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential, particularly in the development of drugs targeting specific diseases.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, or as a precursor for materials with specific properties.
Mécanisme D'action
The mechanism by which 5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride exerts its effects would depend on its specific application. Generally, the compound could interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The hydroxy and amino groups are likely involved in hydrogen bonding and electrostatic interactions with these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxybenzamide: Lacks the aminoethyl group, making it less versatile in chemical reactions.
5-Amino-2-hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(2-Hydroxyphenyl)acetamide: Similar but with an acetamide group instead of the aminoethyl group.
Uniqueness
5-(1-Aminoethyl)-2-hydroxybenzamidehydrochloride is unique due to the presence of both the aminoethyl and hydroxy groups, which provide a combination of reactivity and solubility that is not found in the similar compounds listed above. This makes it particularly useful in applications requiring specific interactions with biological targets or in synthetic pathways where multiple functional groups are advantageous.
Propriétés
Formule moléculaire |
C9H13ClN2O2 |
|---|---|
Poids moléculaire |
216.66 g/mol |
Nom IUPAC |
5-(1-aminoethyl)-2-hydroxybenzamide;hydrochloride |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-5(10)6-2-3-8(12)7(4-6)9(11)13;/h2-5,12H,10H2,1H3,(H2,11,13);1H |
Clé InChI |
BSAQHHATXWMGTM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)O)C(=O)N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


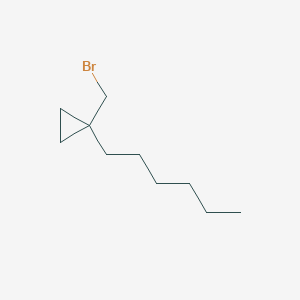
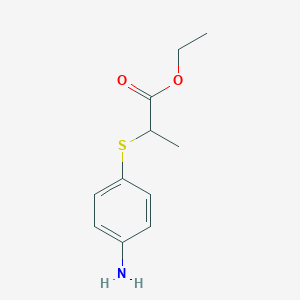
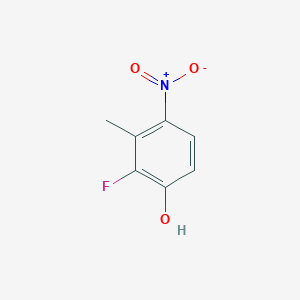
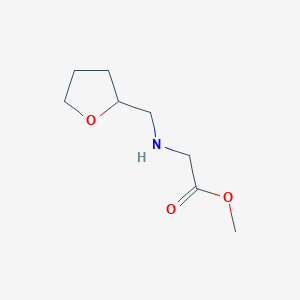
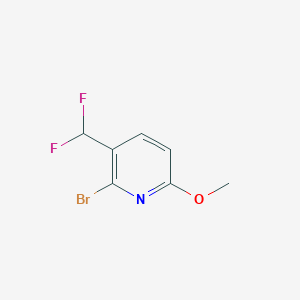
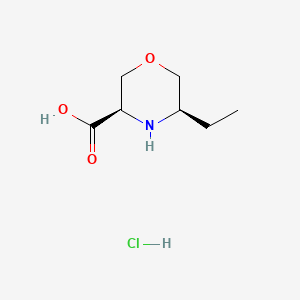

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B13576417.png)
